2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE
Description
2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives
Properties
IUPAC Name |
N-cyclopropyl-2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c1-3-6-15-8(2)13-14-11(15)17-7-10(16)12-9-4-5-9/h3,9H,1,4-7H2,2H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKKNHYRFAMZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC=C)SCC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE typically involves multiple steps. One common synthetic route includes the reaction of allyl bromide with 5-methyl-4H-1,2,4-triazole-3-thiol to form the allyl-substituted triazole. This intermediate is then reacted with cyclopropylacetyl chloride in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: The allyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells
Mechanism of Action
The mechanism of action of 2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and leading to various cellular effects. For example, its anticancer activity is attributed to its ability to induce apoptosis through the activation of caspases and the disruption of mitochondrial function .
Comparison with Similar Compounds
2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE can be compared with other triazole derivatives such as:
2-[(4-ALLYL-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE: This compound has similar structural features but differs in the substitution pattern on the triazole ring.
2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE: This derivative has a thiazole ring instead of a cyclopropyl group, leading to different chemical and biological properties.
2-[(4-ALLYL-5-[(3-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE: This compound contains additional functional groups that enhance its biological activity.
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